molecular formula C7H14Cl2N4 B2587589 [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride CAS No. 1909337-01-4

[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Cat. No.: B2587589
CAS No.: 1909337-01-4
M. Wt: 225.12
InChI Key: UMUCZMHWWZPZSB-UHFFFAOYSA-N
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Description

[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride (CAS: 1909337-01-4) is a high-purity (≥95%) organic compound with a molecular formula of C₇H₁₄Cl₂N₄ and a molecular weight of 225.12 g/mol . The compound features a 1,2,3-triazole core substituted with a but-3-en-1-yl group at the 1-position and a methanamine group at the 4-position, forming a dihydrochloride salt.

This compound is utilized as a versatile building block in pharmaceutical research (e.g., drug candidate synthesis) and agrochemical development (e.g., crop protection agents) due to its stability and reactivity . It is typically stored at room temperature as a pale liquid or powder, though safety data remain incomplete, necessitating standard laboratory precautions .

Properties

IUPAC Name

(1-but-3-enyltriazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-2-3-4-11-6-7(5-8)9-10-11;;/h2,6H,1,3-5,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUCZMHWWZPZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(N=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. For this compound, but-3-en-1-yl azide and propargylamine are commonly used as starting materials.

    Reduction and Functionalization: The resulting triazole intermediate is then reduced and functionalized to introduce the methanamine group.

    Salt Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the but-3-en-1-yl side chain, resulting in different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized in numerous ways.

Biology

Biologically, this compound has potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy in these areas.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,3-triazole derivatives allows for tailored applications. Below is a comparative analysis of the target compound with analogous dihydrochloride salts and related triazole-based molecules:

Table 1: Structural and Functional Comparison of 1,2,3-Triazole Derivatives

Compound Name (CAS) Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride (1909337-01-4) But-3-en-1-yl (C₄H₇) C₇H₁₄Cl₂N₄ 225.12 Pharma/agrochemical building block; alkene enables post-synthetic modifications .
[1-(Oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride (Synonyms: AKOS026748200) Oxolan-3-ylmethyl (tetrahydrofuran derivative) C₈H₁₆Cl₂N₄O (estimated) ~245.13 Enhanced solubility due to polar oxolane ring; research applications .
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride (1803608-87-8) Isopropyl (C₃H₇) C₆H₁₃Cl₂N₄ (estimated) 176.65 Compact substituent; lower molecular weight may improve pharmacokinetics .
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride (N/A) Thiophen-2-ylmethyl (C₅H₅S) C₈H₁₁ClN₄S 230.72 Sulfur atom enhances electronic properties; potential in heterocyclic drug design .
[1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride (N/A) Pyridin-3-yl (C₅H₄N) C₈H₁₁Cl₂N₅ (estimated) ~232.11 Aromatic nitrogen improves binding affinity; used in medicinal chemistry .

Key Observations

Substituent Effects on Solubility and Reactivity :

  • The but-3-en-1-yl group in the target compound introduces hydrophobicity but provides a reactive alkene for functionalization.
  • Cyclic ether substituents (e.g., oxolane, pyran) improve aqueous solubility due to their polar oxygen atoms .
  • Thiophene and pyridine groups enhance electronic interactions, making these derivatives suitable for targeting enzymes or receptors in drug discovery .

Dihydrochloride salts generally increase water solubility, aiding in formulation for biological assays .

Synthetic Accessibility :

  • Most 1,2,3-triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Post-synthetic modifications (e.g., alkylation, salt formation) tailor their physicochemical properties .

Safety and Handling :

  • While detailed toxicity data are scarce for the target compound, similar triazole salts require handling with PPE (gloves, goggles) and storage in cool, ventilated areas .

Biological Activity

The compound [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes through the "click chemistry" approach. This method is known for its efficiency and specificity, leading to high yields of the desired compounds. The specific synthesis of this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using analogous methodologies.

Anticancer Properties

Recent studies have indicated that various triazole derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against several cancer cell lines including BT-474 and HeLa, with an IC50 value of 0.99 μM in the BT-474 cell line . The mechanism of action often involves apoptosis induction and inhibition of tubulin polymerization, which is critical for cancer cell division.

Table 1: Cytotoxicity Data of Triazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
10ecBT-4740.99Apoptosis induction
10ecHeLaTBDTubulin polymerization inhibition
10ecMCF-7TBDTBD

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research into related triazole derivatives has shown promising results against various bacterial strains. The potential to inhibit bacterial growth makes these compounds candidates for further development as antimicrobial agents.

The biological activity of this compound is hypothesized to involve interactions with cellular targets such as enzymes and receptors. For example, triazoles can interact with tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

A case study involving a similar triazole derivative revealed its effectiveness in inhibiting tumor growth in vivo. The study utilized xenograft models to assess the compound's efficacy in reducing tumor size compared to control groups. The results indicated a significant reduction in tumor volume, supporting the compound's potential as an anticancer agent.

Research Findings

Recent findings suggest that modifications to the triazole ring can enhance biological activity. Structure-activity relationship (SAR) studies have shown that substituents on the triazole can significantly affect potency and selectivity against different biological targets. For instance, introducing various alkyl or aryl groups may improve binding affinity to target proteins or alter metabolic stability.

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